molecular formula C18H17F3O3S B1252941 Pemaglitazar CAS No. 496050-39-6

Pemaglitazar

Numéro de catalogue B1252941
Numéro CAS: 496050-39-6
Poids moléculaire: 370.4 g/mol
Clé InChI: YDTVNTDYQGJBOX-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pemaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.

Applications De Recherche Scientifique

PPARα/γ Dual Agonism and Metabolic Regulation

Pemaglitazar, a dual α/γ peroxisome proliferator-activated receptor (PPAR) activator, has been extensively studied for its impact on metabolic regulation. Research has shown that it significantly affects lipid metabolism and glucose levels, particularly in models of obesity and diabetes. For example, studies on chiglitazar, a similar PPARα/γ dual agonist, demonstrated its effectiveness in improving insulin resistance and dyslipidemia in obese rat models. Chiglitazar improved insulin and glucose tolerance, decreased plasma insulin levels, and enhanced insulin sensitivity. Additionally, it positively influenced lipid homeostasis, reducing triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels (Li et al., 2006).

Metabolism and Disposition in Humans

The metabolism and disposition of Pemaglitazar have been a focus of several studies. For instance, the metabolism of 14C-Labeled Peliglitazar, a compound similar to Pemaglitazar, was analyzed in humans. This study provided insights into the drug's plasma concentration, elimination half-life, and the major components in plasma. It highlighted that a significant portion of the radioactive dose is recovered in feces, indicating the predominant clearance pathway through biliary elimination (Wang et al., 2011).

Influence on Endothelial Function and Atherogenesis

Pemaglitazar's impact on vascular function and atherogenesis has been explored, particularly in relation to its effects on endothelial progenitor cells. Studies on compounds like aleglitazar, another PPARα/γ agonist, showed significant improvements in endothelial function and reductions in atherosclerosis in specific animal models. These effects were attributed to altered lipoprotein profiles and anti-inflammatory effects on the vascular system (Werner et al., 2014).

Clinical Implications in Various Diseases

The clinical implications of PPAR agonists like Pemaglitazar are vast, covering metabolic diseases, chronic inflammatory diseases, and other conditions. Research indicates that different agonists of the same PPAR subtype can exhibit varied safety profiles and clinical outcomes. Notably, dual- or pan-PPAR agonists, which include compounds similar to Pemaglitazar, have shown promising outcomes in diseases like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (Cheng et al., 2019).

Propriétés

Numéro CAS

496050-39-6

Formule moléculaire

C18H17F3O3S

Poids moléculaire

370.4 g/mol

Nom IUPAC

(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid

InChI

InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1

Clé InChI

YDTVNTDYQGJBOX-HNNXBMFYSA-N

SMILES isomérique

CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

SMILES

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

SMILES canonique

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pemaglitazar
Reactant of Route 2
Pemaglitazar
Reactant of Route 3
Pemaglitazar
Reactant of Route 4
Reactant of Route 4
Pemaglitazar
Reactant of Route 5
Reactant of Route 5
Pemaglitazar
Reactant of Route 6
Reactant of Route 6
Pemaglitazar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.